N-(4-chloro-3-nitrophenyl)pentopyranosylamine
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Overview
Description
2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol is an organic compound with the molecular formula C12H14ClNO8 It is characterized by the presence of a chlorinated nitrophenyl group attached to an oxane ring with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol typically involves the reaction of 4-chloro-3-nitroaniline with a suitable oxane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction and substituted phenyl derivatives from nucleophilic substitution .
Scientific Research Applications
2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxane ring and hydroxyl groups facilitate binding to various biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenyl β-D-glucopyranoside: Similar in structure but with a glucopyranoside moiety.
2-Chloro-4-nitrophenylmaltotrioside: Contains a maltotrioside group instead of an oxane ring.
Uniqueness
2-[(4-Chloro-3-nitrophenyl)amino]oxane-3,4,5-triol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H13ClN2O6 |
---|---|
Molecular Weight |
304.68 g/mol |
IUPAC Name |
2-(4-chloro-3-nitroanilino)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H13ClN2O6/c12-6-2-1-5(3-7(6)14(18)19)13-11-10(17)9(16)8(15)4-20-11/h1-3,8-11,13,15-17H,4H2 |
InChI Key |
NGWUZGSHJOZWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
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